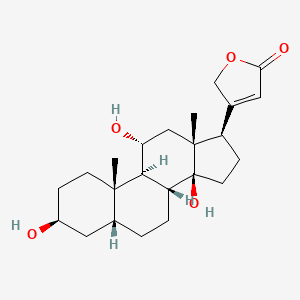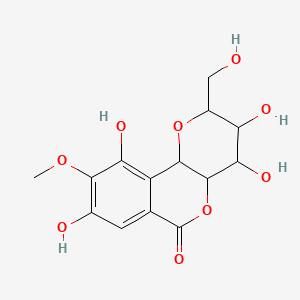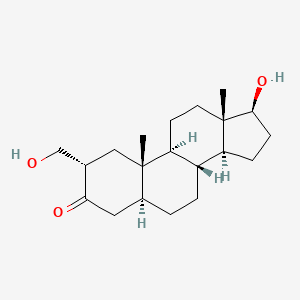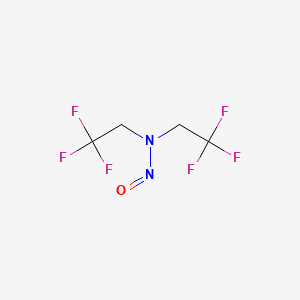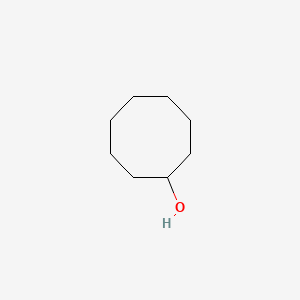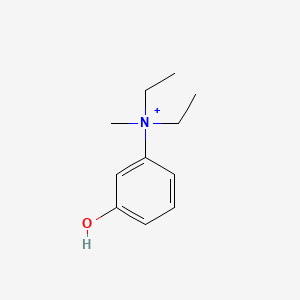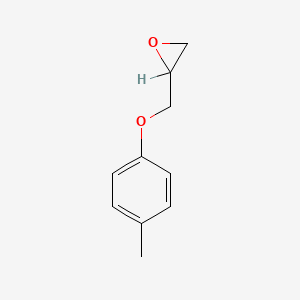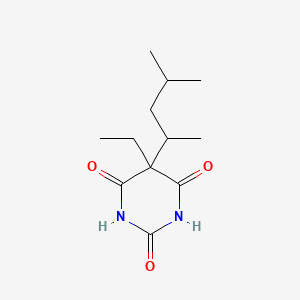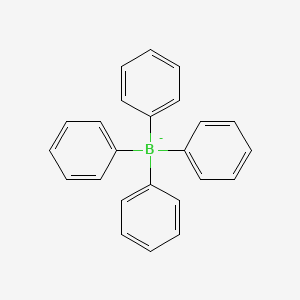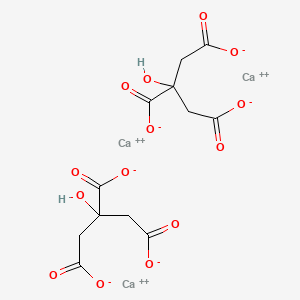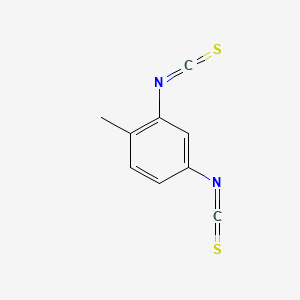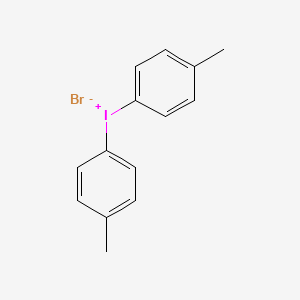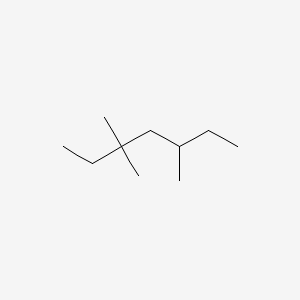![molecular formula C17H21F3N6O4 B1193989 (2S)-N-[(2S)-1-[(2S)-2-amino-3-[2-(trifluoromethyl)-1H-imidazol-5-yl]propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide CAS No. 92484-23-6](/img/structure/B1193989.png)
(2S)-N-[(2S)-1-[(2S)-2-amino-3-[2-(trifluoromethyl)-1H-imidazol-5-yl]propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S)-N-[(2S)-1-[(2S)-2-amino-3-[2-(trifluoromethyl)-1H-imidazol-5-yl]propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide is a complex organic molecule It features a trifluoromethyl group attached to an imidazole ring, which is further connected to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-[(2S)-1-[(2S)-2-amino-3-[2-(trifluoromethyl)-1H-imidazol-5-yl]propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide typically involves multiple steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with the pyrrolidine ring: This step can be performed using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Final assembly: The final step involves the coupling of the intermediate with the pyrrolidine-2-carboxamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-N-[(2S)-1-[(2S)-2-amino-3-[2-(trifluoromethyl)-1H-imidazol-5-yl]propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide: can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce partially or fully hydrogenated imidazole rings.
Aplicaciones Científicas De Investigación
(2S)-N-[(2S)-1-[(2S)-2-amino-3-[2-(trifluoromethyl)-1H-imidazol-5-yl]propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide: has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential as a biochemical probe for studying enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of (2S)-N-[(2S)-1-[(2S)-2-amino-3-[2-(trifluoromethyl)-1H-imidazol-5-yl]propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-N-[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide: Lacks the trifluoromethyl group, which may result in different binding affinities and biological activities.
(2S)-N-[(2S)-1-[(2S)-2-amino-3-[2-(methyl)-1H-imidazol-5-yl]propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide: Contains a methyl group instead of a trifluoromethyl group, potentially altering its chemical reactivity and stability.
Uniqueness
The presence of the trifluoromethyl group in (2S)-N-[(2S)-1-[(2S)-2-amino-3-[2-(trifluoromethyl)-1H-imidazol-5-yl]propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where these properties can enhance drug efficacy and bioavailability.
Propiedades
Número CAS |
92484-23-6 |
|---|---|
Fórmula molecular |
C17H21F3N6O4 |
Peso molecular |
430.4 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[(2S)-2-amino-3-[2-(trifluoromethyl)-1H-imidazol-5-yl]propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H21F3N6O4/c18-17(19,20)16-22-7-8(23-16)6-9(21)15(30)26-5-1-2-11(26)14(29)25-13(28)10-3-4-12(27)24-10/h7,9-11H,1-6,21H2,(H,22,23)(H,24,27)(H,25,28,29)/t9-,10-,11-/m0/s1 |
Clave InChI |
VFWHEXLJERBSPY-DCAQKATOSA-N |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=C(N2)C(F)(F)F)N)C(=O)NC(=O)C3CCC(=O)N3 |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=C(N2)C(F)(F)F)N)C(=O)NC(=O)[C@@H]3CCC(=O)N3 |
SMILES canónico |
C1CC(N(C1)C(=O)C(CC2=CN=C(N2)C(F)(F)F)N)C(=O)NC(=O)C3CCC(=O)N3 |
Sinónimos |
2-TFM-TRH 2-trifluoromethyl-Im-TRH 2-trifluoromethylimidazole-thyrotropin-releasing hormone thyrotropin-releasing hormone, 2-fluoromethylimidazole- TRH, 2-fluoromethylimidazole- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


